molecular formula C18H14ClN B12085502 3-chloro-N,N-diphenylaniline CAS No. 106336-13-4

3-chloro-N,N-diphenylaniline

Cat. No.: B12085502
CAS No.: 106336-13-4
M. Wt: 279.8 g/mol
InChI Key: NMHRZASZFUNUJD-UHFFFAOYSA-N
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Description

3-Chloro-N,N-diphenylaniline is an organic compound with the molecular formula C18H14ClN It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by phenyl groups, and a chlorine atom is substituted at the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N,N-diphenylaniline typically involves the chlorination of N,N-diphenylaniline. One common method is the electrophilic aromatic substitution reaction, where N,N-diphenylaniline is treated with a chlorinating agent such as sulfuryl chloride (SO2Cl2) or thionyl chloride (SOCl2) in the presence of a catalyst like aluminum chloride (AlCl3). The reaction is usually carried out under reflux conditions to ensure complete chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and yield of the desired product while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N,N-diphenylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the nitro group (if present) to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, 3-chloro-N,N-diphenylaniline is used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a valuable building block for designing new compounds.

Biology and Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.

Industry

In the materials science industry, this compound is used in the production of dyes, pigments, and polymers. Its chemical stability and reactivity make it suitable for creating materials with specific properties.

Mechanism of Action

The mechanism by which 3-chloro-N,N-diphenylaniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and phenyl groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N,N-diphenylaniline: Similar structure but with the chlorine atom at the fourth position.

    3,5-Dichloro-N,N-diphenylaniline: Contains two chlorine atoms at the third and fifth positions.

    N,N-Diphenylaniline: Lacks the chlorine substitution.

Uniqueness

3-Chloro-N,N-diphenylaniline is unique due to the specific positioning of the chlorine atom, which can significantly affect its chemical reactivity and interaction with other molecules. This positional isomerism allows for fine-tuning of the compound’s properties for various applications.

Properties

CAS No.

106336-13-4

Molecular Formula

C18H14ClN

Molecular Weight

279.8 g/mol

IUPAC Name

3-chloro-N,N-diphenylaniline

InChI

InChI=1S/C18H14ClN/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H

InChI Key

NMHRZASZFUNUJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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